BENGHE Foundational & Exploratory

Check Availability & Pricing

1-(4-Fluorophenyl)cyclobutan-1-amine
hydrochloride CAS number

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

1-(4-Fluorophenyl)cyclobutan-1-
Compound Name:
amine hydrochloride

Cat. No.: B1440620

An In-depth Technical Guide to 1-(4-Fluorophenyl)cyclobutan-1-amine hydrochloride

This guide provides a comprehensive technical overview of 1-(4-Fluorophenyl)cyclobutan-1-
amine hydrochloride (CAS No. 1216658-90-0), a research chemical with significant potential
in medicinal chemistry and drug development. Designed for researchers, scientists, and
professionals in the pharmaceutical industry, this document delves into the compound's
synthesis, properties, analytical methodologies, and potential applications, grounding all
information in established scientific principles.

Introduction and Chemical Identity

1-(4-Fluorophenyl)cyclobutan-1-amine hydrochloride belongs to the class of aromatic
amines, featuring a unique cyclobutane moiety attached to a fluorinated phenyl ring.[1] This
structural combination makes it a valuable building block and a potential lead compound in the
exploration of novel therapeutics. The hydrochloride salt form enhances the compound's
stability and aqueous solubility, which is a critical consideration for both chemical reactions and
potential pharmaceutical formulations.

The definitive identifier for this compound is its Chemical Abstracts Service (CAS) number:
1216658-90-0.[2][3][4][5]

Physicochemical Properties
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A thorough understanding of a compound's physical and chemical properties is fundamental for
its application in a laboratory setting. These properties dictate storage conditions, solvent
selection for reactions and analysis, and handling procedures.

Property Value Source

CAS Number 1216658-90-0 [21[31[41[5]

Molecular Formula C10H13CIFN [4]

_ 201.67 g/mol (hydrochloride

Molecular Weight Inferred from Formula
salt)

Appearance White crystalline solid [6]

Purity Typically 295% [3]

- Soluble in water, methanol,

Solubility [6]

and ethanol

Store at room temperature,
Storage ] [7]
away from moisture

NC1(C2=CC=C(F)C=C2)CCC
SMILES Code [2]
1.[H]CI

Synthesis and Manufacturing

The synthesis of 1-(4-fluorophenyl)cyclobutan-1-amine hydrochloride is a multi-step
process that requires careful control of reaction conditions to ensure high yield and purity.[6]
The general strategy involves the formation of the cyclobutane ring, introduction of the
fluorophenyl group, amination, and final conversion to the hydrochloride salt.

General Synthetic Strategy

A common and effective approach involves the reaction of a Grignard reagent with
cyclobutanone, followed by amination. The Grignard reagent, 4-fluorophenylmagnesium
bromide, is prepared from 1-bromo-4-fluorobenzene and magnesium. This organometallic
compound then acts as a nucleophile, attacking the electrophilic carbonyl carbon of
cyclobutanone. The resulting tertiary alcohol is then converted to the amine, often through a
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Ritter reaction or similar amination protocols, followed by acidification to produce the stable
hydrochloride salt.

Step 1: Grignard Reagent Formation

@-Bromo-4-fluorobenzene + MQ

In dry ether

Step 2: Nucleophilic Addition

G-Fluorophenylmagnesium bromide} [Cyclobutanonej

l

[1-(4-FIuorophenyl)cyclobutanoD

Step 3: Amination (e.g., Ritter Reaction)

[1-(4-FIuorophenyl)cyclobutanoD

1. H2SOa4, CH3CN
2. H20

@-(4-FIuorophenyI)cycIobutan-1-amina

Step 4: Salt Formation

G-(4-FIuorophenyI)cycIobutan-1-amina

HCI in Ether

1-(4-Fluorophenyl)cyclobutan-1-amine HCI
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Caption: Synthetic workflow for 1-(4-Fluorophenyl)cyclobutan-1-amine HCI.

Detailed Experimental Protocol

Objective: To synthesize 1-(4-Fluorophenyl)cyclobutan-1-amine hydrochloride.

Materials:

1-Bromo-4-fluorobenzene
e Magnesium turnings

e Anhydrous diethyl ether

e Cyclobutanone

e Sulfuric acid

e Acetonitrile

e Hydrochloric acid (ethereal solution)
e Sodium bicarbonate

» Dichloromethane

e Anhydrous sodium sulfate
Procedure:

o Grignard Reagent Preparation: To a flame-dried, three-neck flask under an inert argon
atmosphere, add magnesium turnings. Add a solution of 1-bromo-4-fluorobenzene in
anhydrous diethyl ether dropwise. Initiate the reaction with gentle heating if necessary.
Reflux the mixture for 2 hours to ensure complete formation of 4-fluorophenylmagnesium
bromide.
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e Nucleophilic Addition: Cool the Grignard solution to 0°C. Add a solution of cyclobutanone in
anhydrous diethyl ether dropwise, maintaining the temperature below 10°C. Allow the
reaction to warm to room temperature and stir for 12 hours.

e Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of
ammonium chloride.

o Extraction: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers,
wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced
pressure to yield crude 1-(4-fluorophenyl)cyclobutanol.

o Amination (Ritter Reaction): Dissolve the crude alcohol in acetonitrile and cool to 0°C. Slowly
add concentrated sulfuric acid. Stir at room temperature for 24 hours.

o Hydrolysis: Carefully pour the reaction mixture onto ice and basify with a saturated sodium
bicarbonate solution until pH > 9.

e Product Isolation: Extract the aqueous layer with dichloromethane (3x). Combine the organic
layers, dry over anhydrous sodium sulfate, and concentrate to yield the free base, 1-(4-
fluorophenyl)cyclobutan-1-amine.

e Salt Formation: Dissolve the free base in a minimal amount of diethyl ether. Add an ethereal
solution of HCI dropwise until precipitation is complete.

 Purification: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under
vacuum to yield 1-(4-fluorophenyl)cyclobutan-1-amine hydrochloride as a white solid.

e Characterization: Confirm the structure and purity of the final product using *H NMR, 3C
NMR, and LC-MS.

Potential Mechanism of Action and Biological
Applications

While specific biological activity data for 1-(4-fluorophenyl)cyclobutan-1-amine
hydrochloride is not widely published, its structure suggests potential interactions with
biological targets, particularly within the central nervous system (CNS).[6] Arylamine scaffolds
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are common in compounds that target monoamine transporters or G-protein coupled receptors
(GPCRs).

The presence of the fluorophenyl group can enhance metabolic stability and binding affinity to
target proteins.[1] Therefore, this compound is a valuable intermediate for creating libraries of
molecules for screening in anti-anxiety, anti-depressant, or anti-tumor drug discovery programs.

[6]
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Caption: Hypothetical mechanism of action for a derivative compound.

Analytical Methodologies

To ensure the quality and purity of 1-(4-fluorophenyl)cyclobutan-1-amine hydrochloride,
robust analytical methods are essential. High-Performance Liquid Chromatography (HPLC)
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coupled with a UV detector is the standard method for purity assessment and quantification.

HPLC Method for Purity Analysis

Objective: To determine the purity of a sample of 1-(4-fluorophenyl)cyclobutan-1-amine
hydrochloride.

Instrumentation & Conditions:

e HPLC System: Agilent 1260 Infinity Il or equivalent

e Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus, 4.6 x 150 mm, 5 pum)
o Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

» Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

o Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to 10%
B and equilibrate for 3 minutes.

e Flow Rate: 1.0 mL/min
e Column Temperature: 30°C
e Injection Volume: 10 pL

Detection: UV at 254 nm

Procedure:

o Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile
Phase A and B to a final concentration of 1 mg/mL.

o System Suitability: Inject a standard solution five times to ensure system precision (RSD <
2%).

e Analysis: Inject the sample solution.
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o Data Processing: Integrate all peaks and calculate the area percentage of the main peak to
determine the purity.

Sample Weighing & HPLC Injection C18 Reverse-Phase UV Detection Data Acquisition & Purity Calculation
Dissolution (1 mg/mL) (10 pL) Separation (254 nm) Integration (% Area)

Click to download full resolution via product page
Caption: Analytical workflow for HPLC purity determination.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling 1-
(4-fluorophenyl)cyclobutan-1-amine hydrochloride.

o Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety
goggles, a lab coat, and chemical-resistant gloves.[6]

« Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid
inhalation of dust. Avoid contact with skin and eyes. The free base is an irritant.[8]

o Storage: Store in a tightly sealed container in a cool, dry place. The hydrochloride salt is
hygroscopic and should be protected from moisture.

e First Aid:

[¢]

Eye Contact: Immediately flush with plenty of water for at least 15 minutes.

o

Skin Contact: Wash off with soap and plenty of water.

Inhalation: Move to fresh air.

o

o

Ingestion: Rinse mouth with water. Do not induce vomiting.

[¢]

In all cases of exposure, seek medical attention.

Conclusion
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1-(4-Fluorophenyl)cyclobutan-1-amine hydrochloride (CAS No. 1216658-90-0) is a well-
defined chemical entity with significant utility for the research and development community. Its
unique structural features make it an attractive starting point for the synthesis of novel
compounds with potential therapeutic value. This guide provides the foundational knowledge
required for its synthesis, analysis, and safe handling, empowering scientists to effectively
utilize this compound in their discovery efforts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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